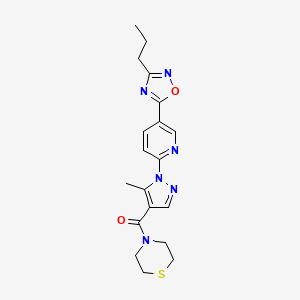
(5-methyl-1-(5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazol-4-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5-methyl-1-(5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazol-4-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (5-methyl-1-(5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazol-4-yl)(thiomorpholino)methanone is a novel synthetic derivative that incorporates multiple bioactive motifs, including oxadiazole, pyridine, pyrazole, and thiomorpholine structures. This complex molecular architecture suggests potential pharmacological applications across various therapeutic areas, particularly in antimicrobial and anticancer research.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific findings from recent research.
Antimicrobial Activity
Recent studies have indicated that derivatives containing the pyrazole and oxadiazole moieties exhibit significant antimicrobial effects. For instance:
- Inhibition Assays : Compounds similar to the target molecule have shown promising results against a range of bacterial strains. A study demonstrated that pyrazolone derivatives exhibited up to 80% inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa at 50 μM concentration .
| Compound | % Inhibition (S. aureus) | % Inhibition (P. aeruginosa) |
|---|---|---|
| Compound A | 88.071 | 86.697 |
| Compound B | 82.624 | 87.936 |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated:
- Cell Line Studies : In vitro studies using various cancer cell lines revealed that the compound induces apoptosis and inhibits proliferation. Notably, it has been shown to target specific pathways involved in cancer cell survival, including the PI3K/Akt pathway .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds:
- Oxadiazole Group : The presence of the oxadiazole ring enhances lipophilicity and facilitates membrane permeability.
- Pyrazole Moiety : This structure is known for its ability to interact with multiple biological targets, enhancing its efficacy against cancer cells.
- Thiomorpholine Component : This group contributes to the compound's stability and may modulate its interaction with biological macromolecules.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Pyrazolone Derivatives : A series of pyrazolone derivatives were synthesized and evaluated for their antimicrobial properties, showing that modifications at specific positions significantly enhanced activity .
- Anticancer Screening : Another study focused on thiazolidinone derivatives revealed that structural modifications led to increased cytotoxicity against breast cancer cell lines .
Eigenschaften
IUPAC Name |
[5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazol-4-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-3-4-16-22-18(27-23-16)14-5-6-17(20-11-14)25-13(2)15(12-21-25)19(26)24-7-9-28-10-8-24/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNYZRPREDBBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)N4CCSCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














